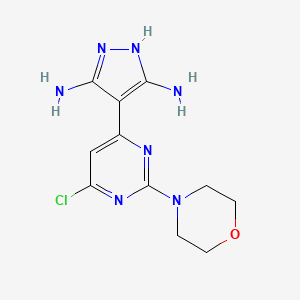![molecular formula C9H9BN2O4 B13938882 (6-Methoxycarbonylpyrrolo[1,2-b]pyridazin-3-yl)boronic acid](/img/structure/B13938882.png)
(6-Methoxycarbonylpyrrolo[1,2-b]pyridazin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by the presence of a boronic acid group attached to a pyrrolo[1,2-b]pyridazin-3-yl ring system, which is further substituted with a methoxycarbonyl group.
Méthodes De Préparation
Analyse Des Réactions Chimiques
(6-Methoxycarbonylpyrrolo[1,2-b]pyridazin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Substitution Reactions: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) . Major products formed from these reactions depend on the specific reactants and conditions used.
Applications De Recherche Scientifique
(6-Methoxycarbonylpyrrolo[1,2-b]pyridazin-3-yl)boronic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of (6-Methoxycarbonylpyrrolo[1,2-b]pyridazin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
(6-Methoxycarbonylpyrrolo[1,2-b]pyridazin-3-yl)boronic acid can be compared with other boronic acids, such as:
(6-Methoxycarbonyl)pyridin-3-yl)boronic acid: Similar in structure but with a pyridine ring instead of a pyrrolo[1,2-b]pyridazin ring.
(6-Cyanopyridin-3-yl)boronic acid: Contains a cyano group instead of a methoxycarbonyl group.
The uniqueness of this compound lies in its specific ring system and functional groups, which may confer distinct reactivity and applications in various chemical processes .
Propriétés
Formule moléculaire |
C9H9BN2O4 |
|---|---|
Poids moléculaire |
219.99 g/mol |
Nom IUPAC |
(6-methoxycarbonylpyrrolo[1,2-b]pyridazin-3-yl)boronic acid |
InChI |
InChI=1S/C9H9BN2O4/c1-16-9(13)6-2-8-3-7(10(14)15)4-11-12(8)5-6/h2-5,14-15H,1H3 |
Clé InChI |
SEHZFFRLRJILRU-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=CC(=CN2N=C1)C(=O)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1,4-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13938843.png)

![2-[(3-bromophenyl)thio]Benzenemethanol](/img/structure/B13938867.png)
![Butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13938876.png)
![1-(2-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13938880.png)

